

An In-depth Technical Guide to Lactose Octaacetate: From Discovery to Modern Applications

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Compound of Interest

Compound Name: *Lactose octaacetate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, the fully acetylated derivative of lactose, has been a compound of interest in carbohydrate chemistry for over a century. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physical properties. It details both classical and modern experimental protocols for its preparation and summarizes key quantitative data. Furthermore, this guide explores the applications of **lactose octaacetate**, from its historical use as a bittering agent to its current role as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.

Introduction

Lactose octaacetate is a disaccharide derivative in which all eight hydroxyl groups of lactose are esterified with acetic acid. This per-O-acetylation significantly alters the physical and chemical properties of the parent sugar, rendering it from a water-soluble, sweet-tasting compound to a bitter, water-insoluble solid that is soluble in many organic solvents.^[1] This transformation has made **lactose octaacetate** a valuable intermediate in synthetic carbohydrate chemistry, providing a protected form of lactose that can undergo further

chemical modifications.[2] Its unique bitter taste has also led to its use in various industrial applications.

Discovery and History

The acetylation of sugars, a foundational reaction in carbohydrate chemistry, has its roots in the mid-19th century. The pioneering work on the reaction of acetic anhydride with carbohydrates was conducted by French chemist Paul Schützenberger in the 1860s. In 1865, he reported the synthesis of acetylated derivatives of various sugars, including lactose, marking the first likely synthesis of **lactose octaacetate**. [3] His work laid the groundwork for the systematic study of sugar esters.

Following Schützenberger, Antoine Franchimont further investigated the action of acetic anhydride on carbohydrates in the late 19th century, contributing to the understanding of these reactions. However, it was the work of C. S. Hudson and J. M. Johnson in 1915 that brought significant clarity to the nature of **lactose octaacetate**. [4] Their research focused on the isolation and characterization of the two anomeric forms of **lactose octaacetate**: the α - and β -isomers. This was a critical step in understanding the stereochemistry of carbohydrates and their derivatives.

The 20th century saw the refinement of acetylation methods and the exploration of **lactose octaacetate** as a synthetic intermediate. More recently, the principles of "green chemistry" have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted reactions.

Physicochemical Properties

The physical and chemical properties of **lactose octaacetate** are largely dictated by the presence of the eight acetyl groups, which mask the hydrophilic hydroxyl groups of the parent lactose molecule. This results in a compound that is soluble in many organic solvents such as chloroform, acetone, and dichloromethane, but has low solubility in water. [1]

Anomers of Lactose Octaacetate

Lactose octaacetate exists as two anomers, α -**lactose octaacetate** and β -**lactose octaacetate**, which differ in the stereochemistry at the anomeric carbon of the glucose unit. These anomers have distinct physical properties.

Table 1: Physical Properties of **Lactose Octaacetate** Anomers

Property	α -Lactose Octaacetate	β -Lactose Octaacetate
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	C ₂₈ H ₃₈ O ₁₉
Molecular Weight	678.59 g/mol	678.59 g/mol
Appearance	White crystalline solid	White crystalline solid[5]
Melting Point	150-152 °C	83-85 °C[2][6] or 139-141 °C[5]
Specific Optical Rotation ([α]D)	+53.4° (c 1, CHCl ₃)	-4.4° (c 1, CHCl ₃)
Solubility	Soluble in chloroform, acetone, ethyl acetate	Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH[1][5]

Note: The melting point of β -**lactose octaacetate** can vary depending on the purity and crystalline form.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the anomers of **lactose octaacetate**. The chemical shifts of the anomeric protons are particularly diagnostic.

Table 2: Selected ¹H and ¹³C NMR Data for **Lactose Octaacetate** Anomers in CDCl₃

Anomer	¹ H NMR (δ , ppm) - Anomeric Proton (H-1 of Glucose)	¹³ C NMR (δ , ppm) - Anomeric Carbon (C-1 of Glucose)
α -Lactose Octaacetate	~6.25 (d)[7]	~89.2[7]
β -Lactose Octaacetate	~5.66 (d)[7]	~91.5

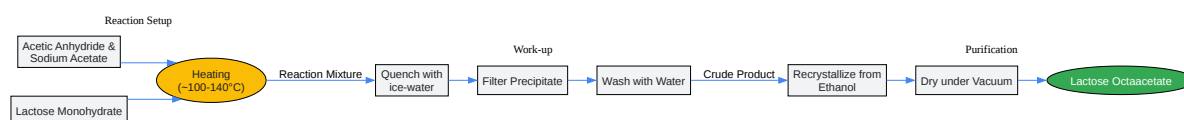
Experimental Protocols

The synthesis of **lactose octaacetate** can be achieved through various methods, from classical procedures using acetic anhydride and a catalyst to more modern, efficient techniques.

Classical Synthesis: Acetylation with Acetic Anhydride and Sodium Acetate

This method, based on the historical work in the field, remains a common laboratory preparation.

Workflow for Classical Synthesis of **Lactose Octaacetate**



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Caption: Classical synthesis of **lactose octaacetate**.

Methodology:

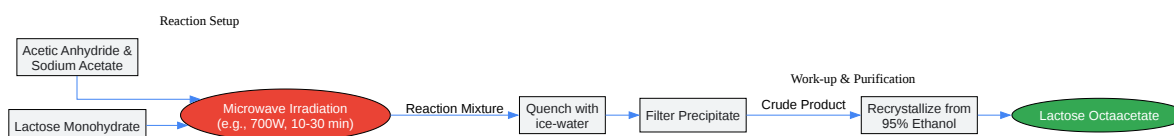
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium acetate (e.g., 0.5 equivalents relative to lactose).
- Add acetic anhydride (e.g., 10 equivalents).
- Heat the mixture to approximately 100-140°C with stirring.
- Slowly add lactose monohydrate (1 equivalent) in portions to control the exothermic reaction.

- Continue heating and stirring for 1-2 hours after the addition is complete.
- Work-up: Allow the reaction mixture to cool to room temperature.
- Slowly pour the cooled mixture into a beaker of ice-water with vigorous stirring to precipitate the **lactose octaacetate**.
- Collect the crude product by vacuum filtration.
- Wash the precipitate thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.
- Purification: Recrystallize the crude product from hot ethanol.
- Collect the purified crystals by filtration and dry them under vacuum.

Modern Synthesis: Microwave-Assisted Acetylation

This method offers a significant reduction in reaction time and often leads to higher yields.

Workflow for Microwave-Assisted Synthesis of **Lactose Octaacetate**



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Caption: Microwave-assisted synthesis of **lactose octaacetate**.

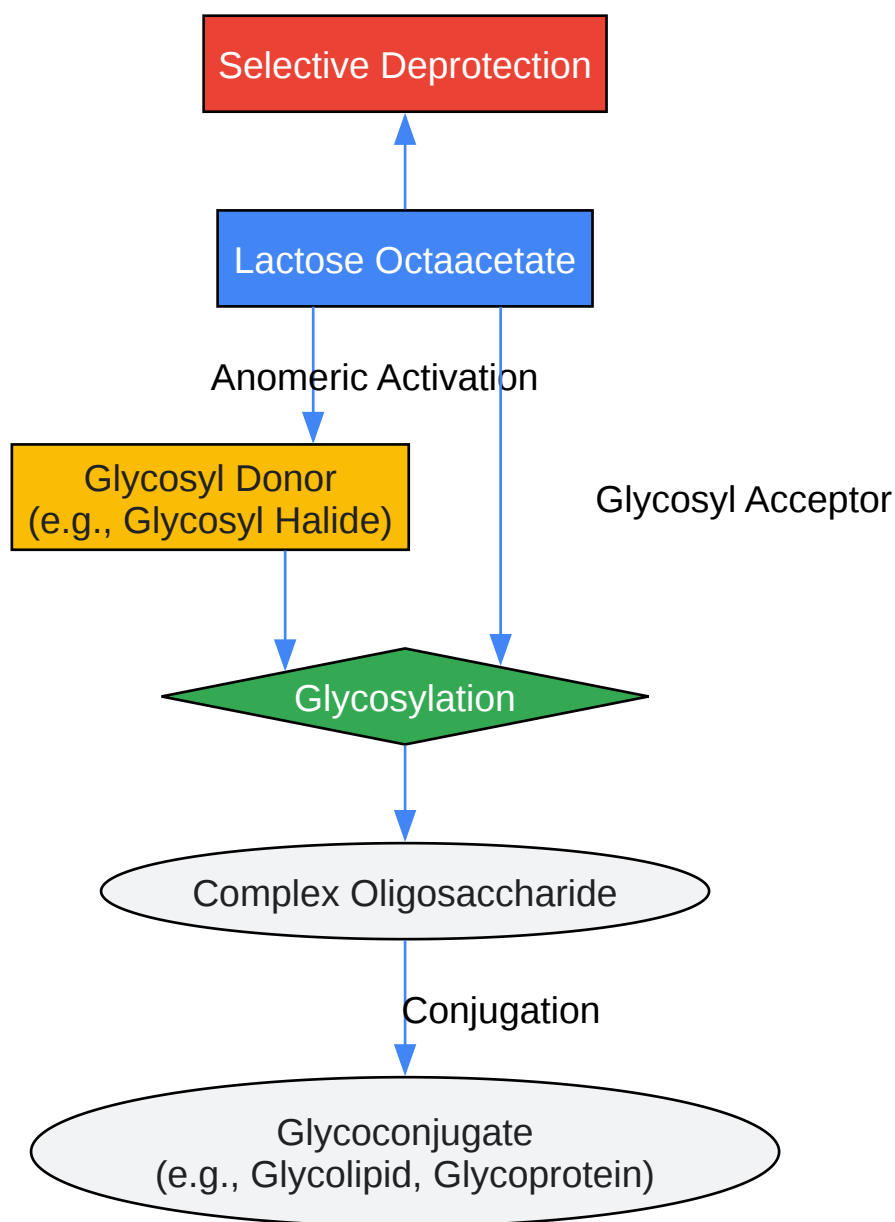
Methodology:

- Reaction Setup: In a microwave-safe reaction vessel, combine lactose monohydrate (e.g., 10.0 g, 0.029 mol), acetic anhydride (e.g., 30 cm³, 0.27 mol), and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).[8]
- Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 10-30 minutes).[8]
- Work-up and Purification: After the reaction, pour the mixture into ice-water and stir.[8]
- Allow the precipitate to form, then collect it by vacuum filtration.[8]
- Wash the solid with distilled water.
- Purify the product by recrystallization from 95% ethanol.[8]
- Dry the final product in a vacuum oven.[8]

Applications in Research and Drug Development

Lactose octaacetate serves as a key building block in the synthesis of more complex carbohydrate structures, including oligosaccharides and glycoconjugates, which are of significant interest in drug development and glycobiology.

Signaling Pathway of **Lactose Octaacetate** in Synthetic Chemistry



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